Di(9,9'-spirobi[fluoren]-2-yl)methanone
Description
Significance of Spirobifluorene Derivatives as Versatile Molecular Platforms
Spirobifluorene derivatives are distinguished by their unique molecular architecture, where two fluorene (B118485) units are orthogonally connected through a central spiro carbon atom. 20.210.105acs.org This rigid, non-planar structure effectively disrupts π-π stacking and intermolecular interactions, which in turn leads to several advantageous properties. d-nb.infonih.gov Materials based on the SBF core exhibit high glass transition temperatures (Tg) and thermal stability, crucial for the longevity and reliability of organic electronic devices. nih.govrsc.org
The orthogonal arrangement of the two fluorene moieties also results in a high triplet energy level, a critical parameter for host materials in phosphorescent organic light-emitting diodes (PhOLEDs). rsc.org This high triplet energy prevents the back-transfer of energy from the phosphorescent guest to the host, thereby enhancing the efficiency of the device. pku.edu.cn Furthermore, the spirobifluorene scaffold provides multiple sites for functionalization, allowing for the fine-tuning of electronic properties such as charge carrier mobility and energy levels to meet the specific requirements of different applications. rsc.org
Historical Development of Spirobifluorene Synthesis and Functionalization
The synthesis of the parent 9,9'-spirobifluorene has evolved over the years, with various methods developed to improve efficiency and scalability. Early synthetic routes often involved multi-step processes with challenging purification. 20.210.105 More recent advancements have focused on more direct and efficient methods. For instance, one-pot synthetic approaches have been developed, significantly simplifying the preparation of the spirobifluorene core. 20.210.105 Additionally, methods such as the formal dehydrative coupling of biaryls and fluorenones mediated by Tf2O have provided high-yield pathways to spirobifluorenes. researchgate.net
Functionalization of the spirobifluorene core has been a key area of research to tailor its properties for specific applications. The 2, 2', 7, and 7' positions of the spirobifluorene are particularly reactive and have been the primary sites for introducing various substituents. ossila.com Early functionalization efforts focused on attaching electron-donating or electron-withdrawing groups to these positions to modify the electronic and photophysical properties of the resulting materials. acs.org The development of catalytic cross-coupling reactions has further expanded the possibilities for creating a wide range of spirobifluorene derivatives with complex functionalities.
Current Research Trends in Ketone-Functionalized Spirobifluorene Compounds
The introduction of a ketone functionality into the spirobifluorene framework has garnered significant interest due to the unique electronic properties it imparts. The carbonyl group acts as an electron-withdrawing moiety, which can influence the energy levels and charge transport characteristics of the molecule. Research in this area is exploring how the position and number of ketone groups affect the material's performance in electronic devices.
A key area of investigation is the electrochemistry of these compounds. Studies on related molecules like 2-acetyl- and 2,2′-diacetyl-9,9′-spirobifluorene have shown that the corresponding anion radicals exhibit remarkable persistence in aprotic solvents. rsc.org This stability is crucial for applications where the material undergoes redox cycles. The standard potentials for the reduction of these ketone-functionalized spirobifluorenes are also a subject of study, as they determine the ease with which the material can accept electrons. rsc.org
Furthermore, the synthesis of various ketone-functionalized spirobifluorene derivatives is an active area of research. Patents have been filed for general formulas of spirobifluorene derivatives that include ketone groups, indicating commercial interest in these materials for applications in molecular electronics, OLEDs, and field-effect transistors. google.com
Rationale for Investigating Di(9,9'-spirobi[fluoren]-2-yl)methanone in Optoelectronic Applications
The investigation of this compound in optoelectronic applications is driven by the potential for this specific molecular design to offer a unique combination of properties. The presence of two spirobifluorene units linked by a ketone bridge is expected to result in a molecule with a high molecular weight and a rigid, three-dimensional structure, which should contribute to excellent thermal and morphological stability.
The ketone linker, being an electron-withdrawing group, is anticipated to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the compound. This can facilitate electron injection and transport, making it a promising candidate for an electron-transporting material (ETM) or a host material in OLEDs. researchgate.net The high triplet energy characteristic of the spirobifluorene core is also expected to be retained, which is essential for efficient phosphorescent OLEDs. rsc.org
Moreover, the specific placement of the ketone bridge connecting the 2-positions of the two spirobifluorene units can influence the electronic communication between the two halves of the molecule. Understanding this relationship is crucial for designing materials with optimized charge transport and photophysical properties for high-performance optoelectronic devices.
Overview of the Research Landscape for Spirobifluorene Ketone Derivatives
The research landscape for spirobifluorene ketone derivatives is multifaceted, encompassing synthesis, characterization, and device application. Synthetic chemists are focused on developing efficient and versatile methods to prepare these molecules with precise control over the position and number of ketone functionalities. 20.210.105researchgate.net This includes the synthesis of precursor molecules such as brominated or acetylated spirobifluorenes. rsc.orgossila.com
Materials scientists are actively characterizing the photophysical and electrochemical properties of these compounds. This involves studying their absorption and emission spectra, determining their HOMO and LUMO energy levels, and measuring their charge carrier mobilities. rsc.org The thermal stability, as indicated by the glass transition temperature (Tg) and decomposition temperature (Td), is also a critical aspect of this research. nih.govrsc.org
In terms of applications, the primary focus is on organic light-emitting diodes (OLEDs), where spirobifluorene ketone derivatives are being explored as host materials, electron-transporting materials, and even as emissive materials. researchgate.netresearchgate.netresearchgate.net The goal is to develop materials that can lead to OLEDs with higher efficiency, longer lifetimes, and improved color purity. Beyond OLEDs, there is also interest in their potential use in other organic electronic devices such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). rsc.org
Detailed Research Findings
The following tables summarize key properties of various spirobifluorene derivatives, providing context for the expected characteristics of this compound.
Table 1: Thermal and Electrochemical Properties of Selected Spirobifluorene Derivatives
| Compound | Td (°C) | Tg (°C) | HOMO (eV) | LUMO (eV) | Triplet Energy (eV) | Reference |
| 2,2',7,7'-Tetrakis(3-fluorophenyl)spiro-9,9′-bifluorene | - | - | - | - | - | researchgate.net |
| 2-(9-phenyl-fluoren-9-yl)spiro[fluorene-9,9′-xanthene] (PF-SFX) | - | - | - | - | 2.8 | pku.edu.cn |
| 4-phenyl-9,9′-spirobifluorene (4-Ph-SBF) | - | - | - | - | 2.77 | rsc.org |
| 9,9′-spirobifluorene (SBF) | - | - | - | - | 2.87 | rsc.org |
| 2-Acetyl-9,9′spirobifluorene | - | - | - | - | - | rsc.org |
| 2,2′-Diacetyl-9,9′spirobifluorene | - | - | - | - | - | rsc.org |
Table 2: Performance of OLEDs Utilizing Spirobifluorene Derivatives
| Device Role | Spirobifluorene Derivative | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) | Emitter | Reference |
| Host | 2,2',7,7'-Tetrakis(3-fluorophenyl)spiro-9,9′-bifluorene | 6.66 | 4.92 | 4,4'-bis(9-ethyl-3-carbazovinylene)-1,1'-biphenyl | researchgate.net |
| Co-Host | 2'-(9-phenylfluoren- 9-yl)-9,9′-spirobi[fluorene] (PF-SBF) | 16.7 (Blue), 50.5 (Green) | - | FIrpic, Ir(ppy)3 | pku.edu.cn |
| Host | 4-Pyridyl-9,9′-spirobifluorenes | ~63 (Green), ~16 (Sky-blue) | - | Phosphorescent dopants | researchgate.net |
| Emitter | 2,2',7,7'-tetrakis(pyren-1-yl)-9,9'-spirobifluorene | 6.51 | - | White Emission | ossila.com |
Structure
2D Structure
Properties
IUPAC Name |
bis(9,9'-spirobi[fluorene]-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H30O/c52-49(31-25-27-39-37-17-5-11-23-45(37)50(47(39)29-31)41-19-7-1-13-33(41)34-14-2-8-20-42(34)50)32-26-28-40-38-18-6-12-24-46(38)51(48(40)30-32)43-21-9-3-15-35(43)36-16-4-10-22-44(36)51/h1-30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHLUUFRAVAYIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C(=O)C7=CC8=C(C=C7)C9=CC=CC=C9C81C2=CC=CC=C2C2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10581759 | |
| Record name | Di(9,9'-spirobi[fluoren]-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10581759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
782504-07-8 | |
| Record name | Di(9,9'-spirobi[fluoren]-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10581759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Di 9,9 Spirobi Fluoren 2 Yl Methanone and Analogous Spirobifluorene Ketones
Precursor Synthesis: The 9,9'-Spirobifluorene Backbone
The foundation of Di(9,9'-spirobi[fluoren]-2-yl)methanone is the 9,9'-spirobifluorene (SBF) scaffold, a rigid, three-dimensional structure composed of two fluorene (B118485) units linked by a common spiro carbon atom. The synthesis of this backbone is a critical first step, with several established routes available.
Common Synthetic Routes to Unsubstituted 9,9'-Spirobifluorene
A prevalent method for synthesizing the SBF backbone involves the reaction of 9-fluorenone (B1672902) with an organometallic biphenyl (B1667301) reagent. researchgate.netresearchgate.net Typically, this is achieved through a Grignard reaction, where 2-bromobiphenyl (B48390) is reacted with magnesium to form 2-biphenylmagnesium bromide. researchgate.netresearchgate.net This Grignard reagent then attacks the carbonyl carbon of 9-fluorenone, leading to the formation of a 9-(2-biphenyl)-9-fluorenol intermediate. researchgate.net Subsequent acid-catalyzed intramolecular cyclization, often using a mixture of acetic acid and hydrochloric acid, yields the final 9,9'-spirobifluorene structure. researchgate.netresearchgate.net
Another approach involves the direct dehydrative coupling of biphenyl and fluorenone, which can be mediated by trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). rsc.org This method allows for the direct use of non-halogenated and non-metalated starting materials in the spirocyclization reaction. rsc.org Variations of the Grignard-based route have also been developed to produce substituted SBF backbones directly. For instance, bromo-9,9'-spirobifluorene can be synthesized from o-bromohalobenzene, which reacts with phenylmagnesium bromide and then with a bromofluorenone, followed by an acid-catalyzed ring closure. google.com
Optimization of Reaction Conditions and Yields for Backbone Formation
Optimizing the synthesis of the spirobifluorene backbone is crucial for maximizing yield and purity. This involves the careful tuning of several reaction parameters, including catalysts, solvents, temperature, and reaction time. The principles of reaction optimization are broadly applicable, focusing on finding the best balance between reaction conversion and selectivity. scielo.br
For acid-catalyzed cyclizations, various acids can be screened to find the most effective catalyst. researchgate.net The choice of solvent also plays a significant role; for example, studies on related reactions have shown that ethanol (B145695) can be a superior solvent compared to methanol, acetonitrile, or THF for certain acid-catalyzed transformations. researchgate.net Reaction time is another critical variable. In the synthesis of related spiro compounds, extending the reaction time from 6 to 24 hours has been shown to increase the product yield from 40% to as high as 80%. 20.210.105 Modern approaches to optimization may even employ automated flow reactors and machine learning algorithms to rapidly identify the optimal conditions from a wide range of variables. semanticscholar.org
| Reaction Time (hours) | Yield (%) | Product Type |
|---|---|---|
| < 6 | - | Kinetic-controlled product (FDPO) can be isolated |
| 6 | 40 | Thermodynamic-controlled product (SFX) |
| 24 | 80 | Thermodynamic-controlled product (SFX) |
Introduction of the Ketone Moiety to the Spirobifluorene Core for this compound Synthesis
Once the spirobifluorene backbone is formed, the next stage is the introduction of the ketone group. For this compound, this requires functionalization at the 2 and 2' positions of the two fluorene units.
Strategies for Regioselective Functionalization at 2,2'-Positions of Spirobifluorene
Achieving regioselective functionalization at the 2 and 2' positions is key to the synthesis. The C2 position of the spirobifluorene scaffold is the most commonly targeted site for substitution because it effectively extends the electronic conjugation of the molecule. researchgate.net
One of the most direct methods for introducing carbonyl groups is through Friedel-Crafts acylation. researchgate.netnih.gov Using reagents like acetyl chloride in the presence of a Lewis acid such as aluminum chloride (AlCl₃), acyl groups can be introduced onto the aromatic rings of the SBF core. researchgate.net This reaction can produce a mixture of the 2-acetyl and the desired 2,2'-diacetyl spirobifluorene, which can then be separated. researchgate.net
Other strategies rely on the electronic properties of substituted SBF. For example, in the nitration of a tert-butyl-substituted SBF, the first nitro group is directed to the 2-position. researchgate.net The electron-withdrawing nature of this newly introduced nitro group deactivates the ring it is on, causing the second nitration to occur preferentially at the 2'-position of the other, more electron-rich fluorene ring. researchgate.net This principle of electronic activation and deactivation is a powerful tool for controlling the position of subsequent functionalizations. A multi-step sequence involving a twofold Friedel-Crafts acylation, followed by a Baeyer-Villiger oxidation, hydrolysis, and triflate formation, has also been employed to achieve 2,2'-difunctionalization. rsc.org
Carbonyl Group Formation Mechanisms (e.g., Oxidation, Acylation Reactions)
The formation of the ketone's carbonyl group can be achieved through several well-established chemical transformations, primarily oxidation and acylation reactions.
Acylation Reactions: Friedel-Crafts acylation is a primary method for forming aryl ketones. researchgate.net In this electrophilic aromatic substitution reaction, an acyl chloride or anhydride reacts with the aromatic spirobifluorene in the presence of a Lewis acid catalyst. The reaction proceeds via the formation of an acylium ion intermediate, which is then attacked by the electron-rich aromatic ring to form the ketone. researchgate.net
Oxidation Reactions: If the functional groups introduced at the 2,2'-positions are alkyl chains or alcohols, they can be oxidized to form the ketone. Secondary alcohols can be oxidized to ketones using a variety of reagents. organic-chemistry.orgcmu.eduvanderbilt.edu Common chromium-based oxidants include Pyridinium Chlorochromate (PCC) and the Collins reagent (CrO₃·2pyridine). vanderbilt.edu Metal-free oxidation systems, such as those using 2,2,6,6-tetramethylpiperidinyl-1-oxy (TEMPO) in combination with a co-oxidant like Oxone, offer a milder alternative that can tolerate sensitive functional groups. cmu.edu
Utilization of Halogenated Spirobifluorene Intermediates for Cross-Coupling
An alternative and highly versatile strategy for constructing the diaryl ketone structure involves transition-metal-catalyzed cross-coupling reactions. nih.gov This approach requires the synthesis of a halogenated spirobifluorene intermediate, typically a bromo- or iodo-substituted SBF at the 2,2'-positions.
These halogenated intermediates can then participate in various cross-coupling reactions. For the synthesis of ketones, a particularly relevant method is the palladium-catalyzed coupling of an organometallic reagent with an aroyl chloride. scirp.orgthieme.de For instance, a 2-bromo-9,9'-spirobifluorene can be converted into an organoboron or organozinc species, which is then coupled with a 2-(9,9'-spirobifluorenyl)carbonyl chloride. A more direct route involves the coupling of a 2-bromo-SBF with carbon monoxide followed by reaction with another molecule of 2-bromo-SBF in a carbonylative coupling reaction.
The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govscirp.org The cycle begins with the palladium catalyst inserting into the carbon-halogen bond of the spirobifluorene (oxidative addition). nih.gov This is followed by the transfer of the second spirobifluorenyl group from another organometallic reagent to the palladium center (transmetalation). nih.gov Finally, the two spirobifluorenyl groups and the carbonyl group are eliminated from the palladium center to form the desired this compound product and regenerate the active catalyst (reductive elimination). nih.govscirp.org Suzuki and Sonogashira couplings are other examples of powerful cross-coupling reactions that utilize halogenated precursors. 20.210.105nih.govbeilstein-journals.org
| Step | Description |
|---|---|
| Oxidative Addition | The active Pd(0) catalyst inserts into the carbon-halogen bond of the halogenated spirobifluorene to form a Pd(II) complex. |
| Transmetalation | An organometallic spirobifluorene reagent (e.g., boronic acid or organozinc) transfers its organic group to the Pd(II) complex, displacing the halide. |
| Reductive Elimination | The two organic groups on the Pd(II) complex are coupled and eliminated, forming the final product and regenerating the Pd(0) catalyst. |
Advanced Synthetic Approaches for this compound and its Derivatives
The synthesis of complex diaryl ketones such as this compound and its derivatives relies on advanced organometallic chemistry to construct the central ketone linkage and introduce diverse functionalities.
Palladium-Catalyzed Coupling Reactions for Aryl Ketone Linkages
Palladium-catalyzed carbonylative cross-coupling reactions are a powerful and direct method for forming the aryl ketone bond central to this compound. acs.orgnih.gov This approach involves the three-component reaction of an aryl halide or triflate, carbon monoxide (CO), and an organometallic reagent. nih.gov
The general mechanism proceeds through a catalytic cycle initiated by the oxidative addition of an aryl electrophile (such as a bromo- or iodo-substituted spirobifluorene) to a palladium(0) complex. acs.org This is followed by the migratory insertion of a carbon monoxide molecule to form an acylpalladium intermediate. acs.org Subsequent transmetalation with an organoboron reagent (in a Suzuki-Miyaura coupling) or other organometallic species, followed by reductive elimination, yields the final diaryl ketone product and regenerates the palladium(0) catalyst. acs.orglibretexts.org
Key reaction types include:
Carbonylative Suzuki-Miyaura Coupling : This is a widely used method that couples an aryl halide with an arylboronic acid under a carbon monoxide atmosphere. acs.orgmdpi.com The reaction is valued for the stability and low toxicity of the boronic acid reagents. organic-chemistry.org For sterically hindered substrates like spirobifluorenes, specialized catalysts and ligands may be required to achieve high yields. nih.gov
Carbonylative Negishi Coupling : This variant utilizes organozinc reagents as the coupling partners. It offers an alternative pathway for the synthesis of aryl ketones. nih.gov
Carbonylative Heck Reaction : While less common for direct diaryl ketone synthesis, variations of the Heck reaction can also incorporate a carbonyl group.
The choice of catalyst, ligands, base, and solvent is critical for optimizing these reactions, especially when dealing with the sterically demanding spirobifluorene framework. acs.orgorganic-chemistry.org For instance, the PEPPSI-IPr catalyst has shown high efficiency for the carbonylative coupling of hindered aryl iodides. nih.gov
| Reaction Type | Typical Catalyst | Common Bases | Solvents | Key Features |
|---|---|---|---|---|
| Carbonylative Suzuki-Miyaura | PdCl2(PPh3)2, PdCl2(dppf), PEPPSI-IPr | K2CO3, KF | Anisole, Toluene | Utilizes stable arylboronic acids; good functional group tolerance. acs.orgorganic-chemistry.org |
| Carbonylative Negishi | PEPPSI-IPr | - (transmetalation from organozinc) | THF | Employs organozinc reagents; useful for specific substrate combinations. nih.gov |
| Carbonylative Stille | Pd(PPh3)4 | - (transmetalation from organotin) | Toluene, THF | Uses organotin reagents; high yielding but reagents are toxic. |
"Click" Chemistry and Other Modular Synthesis Approaches for Complex Architectures
"Click" chemistry provides a powerful modular approach for the post-synthetic functionalization of this compound, enabling the construction of complex, multifunctional molecular architectures. These reactions are characterized by high yields, mild reaction conditions, and high selectivity. jenabioscience.com
To utilize click chemistry, the spirobifluorene ketone core must first be functionalized with a suitable reactive handle, such as an azide (B81097), alkyne, thiol, or alkene group. This can be achieved through standard synthetic transformations on the aromatic rings of the spirobifluorene unit. Once functionalized, the ketone derivative can be "clicked" with other molecules to build larger, more complex structures.
Key click reactions applicable for diversification include:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This is the most prominent click reaction, forming a stable triazole linkage between a terminal alkyne and an azide. nih.gov A spirobifluorene ketone bearing an azide group could be coupled with various alkyne-containing molecules, or vice versa.
Thiol-Ene Reaction : This reaction involves the radical-mediated addition of a thiol to an alkene, forming a thioether bond. wikipedia.orgillinois.edu It is highly efficient and proceeds via an anti-Markovnikov addition. illinois.edu This method allows for the attachment of sulfur-containing moieties to a spirobifluorene ketone scaffold functionalized with a vinyl or allyl group. wikipedia.orgnih.gov
These modular strategies are invaluable for creating libraries of materials with tailored properties for applications in organic electronics, where precise control over molecular structure is paramount. nih.govresearchgate.net
| Modular Approach | Required Functional Groups | Linkage Formed | Key Advantages |
|---|---|---|---|
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | 1,2,3-Triazole | High efficiency, bio-orthogonal, forms a very stable linkage. jenabioscience.com |
| Thiol-Ene Reaction | Thiol + Alkene | Thioether | Radical-mediated, high yield, rapid, anti-Markovnikov selectivity. wikipedia.orgillinois.edu |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Cycloalkyne | 1,2,3-Triazole | Copper-free, useful for biological systems. |
Buchwald-Hartwig Amination for Diversification (where applicable to ketone derivatives)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.org This reaction is exceptionally useful for diversifying aryl halides and triflates, making it a key tool for modifying halogenated derivatives of this compound. wikipedia.orgacsgcipr.org
The reaction typically involves coupling an aryl halide (e.g., a bromo-substituted spirobifluorene ketone) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a strong base. wikipedia.orgharvard.edu The development of sterically hindered and electron-rich phosphine ligands (such as Xantphos) has been crucial to the reaction's success, allowing for the coupling of a wide range of substrates under milder conditions. harvard.edu
This methodology allows for the systematic introduction of various amine-containing functional groups onto the spirobifluorene backbone. This is particularly important in materials science for tuning the electronic properties, such as the highest occupied molecular orbital (HOMO) level, and improving the charge-transporting capabilities of the final molecule. nih.gov The presence of the ketone group on the spirobifluorene core can potentially influence the reaction, and in some cases, ketones have been shown to act as activators for the palladium catalyst. ua.edu
| Component | Examples | Function in Reaction |
|---|---|---|
| Aryl Electrophile | Bromo- or Iodo-Spirobifluorene Ketone | Substrate for C-N bond formation. |
| Amine | Primary Amines (R-NH2), Secondary Amines (R2NH) | Nitrogen source for the new C-N bond. acsgcipr.org |
| Palladium Catalyst | Pd2(dba)3, Pd(OAc)2 | Facilitates the catalytic cycle. harvard.edu |
| Ligand | Xantphos, BINAP, DPEPhos | Stabilizes the Pd center and promotes reductive elimination. wikipedia.orgharvard.edu |
| Base | NaOt-Bu, K3PO4, Cs2CO3 | Deprotonates the amine and facilitates catalyst regeneration. harvard.edu |
Purification and Isolation Techniques for High-Purity this compound for Research Applications
Achieving high purity is critical for ensuring the reliable performance of this compound in research applications, particularly in organic electronics where trace impurities can significantly degrade device efficiency and lifetime. A multi-step purification protocol is typically employed.
Column Chromatography : This is a fundamental technique for separating the desired product from unreacted starting materials, catalyst residues, and reaction byproducts. Silica (B1680970) gel is the most common stationary phase. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate (B1210297) or dichloromethane), is often effective for separating compounds with different polarities. The ketone functionality in this compound provides sufficient polarity for effective separation on silica gel.
Recrystallization : This is a powerful technique for obtaining highly crystalline, pure material. uzh.ch The crude product is dissolved in a minimal amount of a hot solvent or solvent mixture in which it is highly soluble, and then cooled slowly. rochester.edu As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial; common systems for non-polar aromatic compounds include mixtures like hexane (B92381)/ethyl acetate, hexane/THF, or ethanol. rochester.edu For a related spiro-compound, recrystallization from hexane has been reported to yield colorless crystals. mdpi.com
Sublimation : For highly stable, non-volatile compounds, gradient sublimation under high vacuum can be an effective final purification step to remove any remaining non-volatile or colored impurities, yielding a material of very high purity suitable for device fabrication.
Washing/Trituration : Before more intensive purification, washing the crude solid with a solvent in which the desired product is insoluble but impurities are soluble (trituration) can be an effective preliminary clean-up step.
The purity of the final product is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and melting point analysis.
| Technique | Principle of Separation | Typical Application Stage |
|---|---|---|
| Column Chromatography | Differential adsorption onto a solid stationary phase based on polarity. | Primary purification after reaction work-up. |
| Recrystallization | Difference in solubility between the product and impurities in a given solvent at different temperatures. uzh.ch | Secondary purification to obtain crystalline, high-purity solid. |
| Sublimation | Phase transition from solid to gas under vacuum, followed by deposition. | Final purification for ultra-pure materials for electronic devices. |
| Trituration/Washing | Differential solubility in a solvent at a fixed (often room) temperature. | Initial crude product clean-up. |
Electronic Structure and Charge Transport Mechanisms in Di 9,9 Spirobi Fluoren 2 Yl Methanone Systems
Elucidation of Molecular Orbitals and Energy Levels (HOMO/LUMO)
The performance of an organic semiconductor in electronic devices is fundamentally governed by the energy levels of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These levels determine the efficiency of charge injection, transport, and the optical bandgap of the material.
Cyclic voltammetry (CV) is a standard electrochemical technique used to determine the HOMO and LUMO energy levels of organic materials. By measuring the onset potentials for oxidation (E_ox) and reduction (E_red), the energy levels can be estimated relative to a reference, typically ferrocene/ferrocenium (Fc/Fc⁺).
For spirobifluorene compounds, the HOMO level is associated with the energy required to remove an electron (oxidation), while the LUMO level relates to the energy needed to inject an electron (reduction). The electrochemical properties of the parent 9,9'-spirobifluorene (SBF) core are well-documented. The introduction of the electron-withdrawing ketone group in Di(9,9'-spirobi[fluoren]-2-yl)methanone is expected to lower both the HOMO and LUMO energy levels compared to the unsubstituted SBF core, a common effect observed in fluorenone-containing systems. nih.gov In a study of various 9-fluorenone (B1672902) derivatives, increasing the electron-withdrawing character of substituents was found to decrease the HOMO-LUMO gap and lower the energy levels of both the HOMO and LUMO. researchgate.net
Table 1: Representative Frontier Orbital Energy Levels of Spirobifluorene Systems
| Compound/System | Method | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) |
|---|---|---|---|---|
| 9,9'-Spirobifluorene (SBF) | CV | -5.90 | -2.15 | 3.75 |
| Fluorenone-containing Bipolar Material | CV | -5.73 | -3.17 | 2.56 |
| Fluorinated SBF Derivative (Spiro-(3)-F) | CV | -6.30 | -2.69 | 3.61 |
Note: Data presented is for representative spirobifluorene and fluorenone systems to illustrate electronic properties. Specific experimental data for this compound is not publicly available and values may vary based on specific molecular structure and experimental conditions. Data sourced from studies on related compounds. nih.govresearchgate.net
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and understanding the electronic structure of molecules. These calculations provide insights into the distribution of the HOMO and LUMO orbitals across the molecular framework.
For spirobifluorene derivatives, DFT calculations show that the HOMO is typically delocalized over the electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions. escholarship.org In the case of this compound, the HOMO would be expected to reside primarily on the extensive π-systems of the spirobifluorene units. Conversely, the electron-withdrawing ketone bridge would significantly influence the LUMO, likely causing it to be localized around the central methanone (B1245722) group and the adjacent fluorenyl rings. This spatial separation of frontier orbitals is a key feature of donor-acceptor type molecules and can influence charge transfer properties. Theoretical calculations on fluorinated spirobifluorene derivatives have shown good agreement with experimental values obtained from CV, validating the use of DFT for predicting energy level trends. researchgate.net
Investigation of Charge Injection and Extraction Dynamics at Material Interfaces
Efficient injection and extraction of charge carriers (holes and electrons) at the interfaces between the organic material and the electrodes are crucial for optimal device performance. The energy barriers for injection are determined by the difference between the work function of the electrode and the corresponding frontier orbital of the organic material (HOMO for hole injection, LUMO for electron injection).
The spirobifluorene architecture is known to facilitate good interfacial contact and form stable amorphous films, which is beneficial for creating efficient device structures. ossila.com In organic light-emitting diodes (OLEDs), for instance, high-performance devices using fluorinated spirobifluorene hosts have been demonstrated. Their high efficiency is attributed in part to low injection barriers for both electrons and holes, which promotes balanced charge injection into the emissive layer. researchgate.net By tuning the HOMO and LUMO levels through chemical modification—such as the inclusion of the methanone group in this compound—the energy levels can be better aligned with those of common electrode materials (like ITO for anodes and Al or LiF/Al for cathodes), thereby reducing the voltage required for device operation. The use of impedance spectroscopy is another powerful method to study charge injection and transport dynamics in devices based on spiro-configured molecules. researchgate.net
Mechanisms of Charge Carrier Mobility and Transport in this compound Materials
Charge carrier mobility describes the velocity of electrons and holes moving through the material under the influence of an electric field. This property is highly dependent on the molecular structure, intermolecular interactions, and the solid-state organization of the material.
The hallmark of spiro-compounds is their rigid, non-planar, three-dimensional structure. This has profound implications for charge transport. Unlike planar molecules that may pack in a way that favors charge transport in specific directions (e.g., along π-stacking axes), the 3D nature of spiro-molecules can lead to more complex transport pathways.
Research on organic single crystals has shown that charge transport can be highly anisotropic, with mobility values differing significantly along different crystallographic axes. researchgate.netrsc.org For spirobifluorene systems, this anisotropy can be engineered. DFT studies on asymmetrically substituted spirobifluorene molecules reveal that the HOMO and LUMO can be localized on different halves of the spiro-skeleton. escholarship.org This "anisotropic regulation" at the molecular level can influence the directionality of charge transport. The orthogonal arrangement of the fluorene (B118485) units in this compound inherently creates a 3D charge transport network. This can be advantageous in preventing the formation of performance-limiting grain boundaries and promoting more uniform, or isotropic, charge mobility in thin films, which is beneficial for applications like OLEDs. researchgate.net
The way molecules arrange themselves in the solid state dictates the pathways available for charge hopping. The bulky and rigid spiro-structure of this compound prevents the molecules from packing too closely (π-π stacking), which inhibits crystallization and promotes the formation of stable amorphous glasses. ossila.com This morphological stability is highly desirable for the longevity and reliability of electronic devices.
In materials where molecules are more ordered, such as in crystalline domains, charge transport can be very efficient along the π-stacking direction. However, the specific arrangement is critical. Studies on other organic semiconductors have shown that the choice of solubilizing side chains can profoundly impact molecular packing and, consequently, hole mobility by orders of magnitude. nih.gov For fluorene-based bipolar materials containing a 9-fluorenone unit, hole mobilities are typically in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹, while electron mobility is often an order of magnitude lower and can be highly dispersive. nih.gov The balance between hole and electron mobility (ambipolar transport) is a key goal in the design of materials for various electronic applications.
Table 2: Representative Charge Carrier Mobilities in Fluorene-Based Materials
| Material Type | Mobility Type | Mobility (cm² V⁻¹ s⁻¹) | Measurement Technique |
|---|---|---|---|
| Fluorene-based CTM with 9-fluorenone | Hole (μ_h) | ~10⁻⁴ - 10⁻⁵ | Time-of-Flight (ToF) |
| Fluorene-based CTM with 9-fluorenone | Electron (μ_e) | Dispersive / Lower than μ_h | Time-of-Flight (ToF) |
| Spiro-OMeTAD (hole-only device) | Hole (μ_h) | Field-dependent, ~10⁻⁵ - 10⁻⁴ | SCLC |
| π-conjugated single crystal | Hole (μ_h) - along π-stacking axis | ~10⁻³ | C-AFM |
Note: Data is for representative fluorene-based and organic semiconductor systems to illustrate typical mobility values and anisotropy. CTM = Charge Transporting Material, SCLC = Space-Charge Limited Current, C-AFM = Conductive Atomic Force Microscopy. Data sourced from studies on related compounds. nih.govrsc.orgaps.org
Role of Spiroconjugation and Steric Hindrance on Electronic Coupling and Delocalization
The unique three-dimensional architecture of this compound, characterized by two orthogonal fluorene moieties linked by a central spiro carbon, gives rise to a complex interplay of electronic effects that govern its charge transport properties. Specifically, the phenomena of spiroconjugation and steric hindrance are pivotal in defining the extent of electronic coupling and charge delocalization within the molecule.
Spiroconjugation refers to the through-space interaction between the π-orbitals of the two perpendicular fluorene units. While the sp³-hybridized spiro-carbon atom effectively breaks the direct π-conjugation pathway along the molecular backbone, spiroconjugation allows for a degree of electronic communication. This interaction is generally weaker than traditional planar conjugation, resulting in a high triplet energy for the spirobifluorene core. The methanone bridge in this compound, with its carbonyl group, can further influence this electronic communication by altering the energy levels of the molecular orbitals.
The extent of electron delocalization in spirobifluorene systems has been a subject of both experimental and theoretical investigations. Studies on related spirobifluorene derivatives have shown that while the primary conjugation is confined to individual fluorene units,
Optical Properties and Photophysical Processes of Di 9,9 Spirobi Fluoren 2 Yl Methanone
Research on Absorption and Emission Spectra in Various Media
The interaction of Di(9,9'-spirobi[fluoren]-2-yl)methanone with light is governed by the electronic transitions within its constituent aromatic systems. The absorption and emission spectra provide fundamental insights into its potential for various optical applications.
The UV-Vis absorption spectrum of this compound is primarily dictated by the π-π* transitions within the spirobifluorene framework. Unsubstituted 9,9'-spirobifluorene typically exhibits absorption maxima around 296 nm and 308 nm. nih.gov In derivatives of 9,9'-spirobifluorene, these absorption bands are still present, often accompanied by new bands arising from the substituents. nih.govrsc.org For instance, studies on various 4-substituted 9,9'-spirobifluorenes show that the introduction of different functional groups can modulate the electronic properties and thus the absorption and emission wavelengths. nih.gov The methanone (B1245722) (ketone) group in this compound acts as an electron-withdrawing group, which is expected to influence the energy levels of the molecule. In related fluorenone systems, the absorption spectra are characterized by a broad band in the 340–520 nm region. nih.gov
Fluorescence emission in spirobifluorene derivatives is a prominent feature. These compounds are known for their strong photoluminescence, often in the blue to green region of the spectrum. nih.govrsc.org The emission maxima are dependent on the electronic nature of the substituents. Electron-accepting groups, such as the methanone group, tend to cause a red-shift in the emission spectrum. nih.gov For example, a 4-substituted spirobifluorene with a trifluoromethyl (CF3) group, a strong electron-withdrawing group, has an emission maximum at 361 nm, whereas a methoxy (B1213986) (MeO) substituted analogue, an electron-donating group, has its maximum at 330 nm. nih.gov This suggests that this compound likely emits in the blue or near-UV region. The difference between the absorption and emission maxima, known as the Stokes shift, is generally observed in these molecules and is influenced by the solvent environment and structural relaxation in the excited state.
Table 1: Photophysical Data of Related Spirobifluorene Derivatives
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) | Solvent |
|---|---|---|---|---|
| 2,2'-Diamino-9,9'-spirobifluorene | 310, 380 | 455 | - | - |
| 4-(Trifluoromethyl)-9,9'-spirobifluorene | - | 361 | - | - |
| 4-(Methoxy)-9,9'-spirobifluorene | - | 330 | - | - |
| 2-(Phenanthroline)-9,9'-spirobifluorene | - | - | 0.48 | Dichloromethane |
| 2-(Indole)-9,9'-spirobifluorene | - | - | 0.75 | Dichloromethane |
Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a phenomenon often observed in molecules with a significant change in dipole moment between the ground and excited states. The polar ketone group in this compound makes it a candidate for exhibiting such effects. In polar solvents, the solvent molecules can rearrange around the solute molecule in its excited state, leading to a stabilization of the excited state and a red-shift in the emission spectrum (positive solvatochromism).
Studies on other organic molecules containing carbonyl groups demonstrate this environmental sensitivity. While significant solvatochromism is not always observed in the absorption spectra of fluorene-based chromophores, the emission spectra are often more sensitive to the solvent environment. nih.gov This sensitivity can be exploited in applications such as chemical sensors, where a change in the local environment's polarity can be detected through a change in the emitted light's color or intensity. Research on some coumarin (B35378) derivatives, for example, has demonstrated positive solvatochromism, which was analyzed using the Lippert-Mataga equation to correlate the Stokes shift with the solvent polarity. chimicatechnoacta.ru
Luminescence Mechanisms and Quantum Efficiencies
The efficiency with which this compound converts absorbed light into emitted light is a critical parameter for its use in applications like organic light-emitting diodes (OLEDs). This is quantified by the luminescence quantum yield.
Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From the S₁ state, it can return to the ground state via several pathways. One is through the emission of a photon, a process known as fluorescence. This is a spin-allowed transition and typically occurs on a nanosecond timescale.
Alternatively, the molecule in the S₁ state can undergo intersystem crossing (ISC) to a triplet state (T₁). From the T₁ state, it can return to the ground state by emitting a photon, a process called phosphorescence. This transition is spin-forbidden and therefore much slower, with lifetimes ranging from microseconds to seconds. For many organic molecules at room temperature in solution, non-radiative decay processes from the triplet state are dominant, making phosphorescence weak or unobservable. However, in some systems, particularly those containing heavy atoms or at low temperatures, phosphorescence can be significant. rsc.org For spirobifluorene derivatives, fluorescence is the primary emission pathway observed under standard conditions.
The fluorescence quantum yield (Φf) is the ratio of the number of photons emitted to the number of photons absorbed. It is determined by the competition between radiative decay (fluorescence) and non-radiative decay processes. Non-radiative pathways include internal conversion (IC) and intersystem crossing (ISC). The rigid, sterically hindered structure of the spirobifluorene core is advantageous as it can suppress non-radiative decay channels that arise from molecular vibrations and rotations, thus favoring higher fluorescence quantum yields. beilstein-journals.org
The quantum yield can be influenced by molecular design. For instance, the introduction of certain substituents can alter the rates of radiative and non-radiative decay. While specific quantum yield data for this compound is not documented in available literature, related spirobifluorene derivatives have shown high quantum yields. acs.org The determination of absolute luminescence quantum yields is a complex process that often requires specialized equipment like an integrating sphere to account for all emitted photons. bjraylight.comresearchgate.netrsc.org The optimization of the quantum yield is crucial for developing efficient light-emitting materials.
Investigation of Nonlinear Optical Properties of this compound
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. Organic molecules can exhibit significant NLO responses, often exceeding those of inorganic materials. nih.gov
The NLO properties of a molecule are described by its hyperpolarizabilities. Second-order NLO effects, such as second-harmonic generation (SHG), are governed by the first hyperpolarizability (β). A key requirement for a material to exhibit a macroscopic second-order NLO response is a non-centrosymmetric arrangement of the molecules in the bulk material.
Fluorenone-based molecules with a "push-pull" architecture, where electron-donating and electron-accepting groups are connected by a π-conjugated system, are a common strategy for designing molecules with high β values. nih.gov The ketone group in fluorenone acts as an acceptor. The V-shaped geometry of the fluorenone core is also considered beneficial for achieving a large NLO response. For this compound, the two large spirobifluorene moieties can be considered as the primary chromophores, with the central ketone group acting as a linking and electron-withdrawing unit. While detailed NLO studies on this specific compound are not available, research on other fluorene-based chromophores has shown that modulating the conjugation pathway and the strength of donor-acceptor groups can significantly enhance the hyperpolarizability. nih.gov The investigation of such properties in this compound would be a valuable area of future research, with its potential depending critically on its solid-state packing.
Second-Order Hyperpolarizability (β) Characterization and Enhancement
No specific data regarding the second-order hyperpolarizability (β) for this compound was found. Studies on other fluorene (B118485) derivatives often focus on enhancing β by incorporating strong electron-donating and electron-accepting groups to create push-pull systems, but values for this specific compound have not been reported in the searched literature. espublisher.comnih.gov
Third-Order Hyperpolarizability (γ) Determination
There is no available information in the search results detailing the determination of the third-order hyperpolarizability (γ) for this compound.
Two-Photon Absorption (TPA) Cross-Section Analysis and Applications
While numerous fluorene derivatives are studied for their two-photon absorption (TPA) properties, with cross-sections (σ₂) ranging from hundreds to thousands of Goeppert-Mayer (GM) units, no specific TPA cross-section analysis for this compound has been documented in the available literature. ulb.ac.beucf.edursc.org Potential applications, which for other fluorenes include bioimaging and optical data storage, cannot be confirmed for this compound without the relevant data. ulb.ac.benih.gov
Exciton (B1674681) Dynamics and Energy Transfer in this compound Films and Solutions
Information on the exciton dynamics, such as exciton diffusion length, lifetime, and energy transfer mechanisms (e.g., Förster or Dexter transfer) in either film or solution states of this compound is not present in the searched scientific literature. Research on related spirobifluorene-cored molecules has been conducted in the context of organic electronics, but these findings cannot be directly attributed to the title compound. kaust.edu.sarsc.org
Advanced Characterization Techniques for Di 9,9 Spirobi Fluoren 2 Yl Methanone Based Research
Spectroscopic Methods for Structural and Purity Confirmation
Spectroscopic analysis is fundamental to verifying the chemical identity, structure, and purity of Di(9,9'-spirobi[fluoren]-2-yl)methanone. A suite of techniques provides complementary information, from atomic connectivity to the identification of specific functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like this compound.
¹H NMR: The ¹H NMR spectrum is expected to show a complex series of multiplets in the aromatic region (typically δ 7.0-8.5 ppm). Due to the large number of non-equivalent protons on the spirobifluorene framework, significant signal overlap is anticipated, making definitive assignment from the 1D spectrum alone challenging.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides critical information. It should display a distinct signal for each unique carbon atom in the molecule. Key diagnostic signals include the carbonyl carbon (C=O) of the methanone (B1245722) group, which is expected to resonate significantly downfield (δ > 190 ppm), and the unique spiro-carbon (C-9), which typically appears around δ 65-67 ppm in spirobifluorene systems. rsc.org The remaining numerous signals correspond to the aromatic carbons of the fluorenyl moieties.
2D NMR: To resolve ambiguities from 1D spectra, two-dimensional (2D) NMR experiments are employed. scielo.brbas.bg
COSY (Correlation Spectroscopy): Establishes correlations between scalar-coupled protons (¹H-¹H), helping to identify adjacent protons within the aromatic spin systems of the fluorene (B118485) rings. bas.bg
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates proton signals with their directly attached carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons. scielo.br
HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for identifying quaternary carbons and for piecing together the molecular framework by correlating protons to non-protonated carbons, such as the carbonyl and spiro-carbons. scielo.brbas.bg
Table 1: Representative NMR Data for Spirobifluorene Ketone Structures Note: This table presents expected chemical shift ranges for this compound based on data from analogous structures reported in the literature.
| Nucleus | Signal Type | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H | Aromatic Protons | 7.0 - 8.5 | Complex multiplet patterns due to extensive signal overlap. |
| ¹³C | Carbonyl (C=O) | > 190 | Diagnostic for the methanone functional group. rsc.org |
| ¹³C | Aromatic Carbons | 119 - 152 | Multiple signals corresponding to the fluorenyl rings. |
| ¹³C | Spiro-carbon (C-9) | ~66 | Highly characteristic signal for the sp³-hybridized spiro center. rsc.org |
High-Resolution Mass Spectrometry (HRMS) and elemental analysis are essential for confirming the elemental composition and molecular weight with high precision.
HRMS: This technique measures the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically within 0.001 Da). This allows for the unambiguous determination of the molecular formula by comparing the experimental exact mass to the calculated theoretical mass. For this compound, the molecular ion [M]⁺ or a protonated species [M+H]⁺ would be analyzed. rsc.org
Elemental Analysis: This method provides the percentage composition of carbon, hydrogen, and oxygen in the compound. The experimentally determined percentages are compared against the calculated values derived from the molecular formula (C₅₁H₃₀O) to verify the purity of the sample.
Table 2: Molecular Formula and Compositional Data
| Parameter | Value | Source |
| Molecular Formula | C₅₁H₃₀O | bldpharm.com |
| Molecular Weight | 658.79 g/mol | bldpharm.com |
| Calculated Exact Mass | 658.2297 Da | Calculated |
| Elemental Analysis (Calculated) | C: 92.98%, H: 4.59%, O: 2.43% | Calculated |
Vibrational spectroscopy techniques like IR and Raman are complementary methods used to identify the functional groups present in the molecule. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum is dominated by the most polar functional groups. For this compound, the most prominent and diagnostic absorption band is the strong stretching vibration of the ketone carbonyl group (C=O), expected in the range of 1650–1680 cm⁻¹. Other expected signals include aromatic C-H stretching vibrations (above 3000 cm⁻¹) and aromatic C=C ring stretching vibrations (in the 1450–1600 cm⁻¹ region).
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations. It provides complementary information to IR spectroscopy. For this molecule, the Raman spectrum would clearly show the aromatic C-H stretching modes (3000–3100 cm⁻¹) and symmetric aromatic ring breathing modes (e.g., a strong mode often observed near 1600 cm⁻¹ in spirobifluorene systems). mdpi.comstanford.edu The absence of C-H stretching vibrations from a CH₂ group (typically 2900-3000 cm⁻¹) in the Raman spectrum confirms the spiro-linkage, distinguishing it from a simple fluorene molecule. mdpi.com
Table 3: Key Vibrational Modes for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Description |
| C=O Stretch | IR | 1650 - 1680 | Strong, sharp absorption characteristic of the ketone. |
| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium to weak bands. |
| Aromatic C=C Stretch | IR, Raman | 1450 - 1610 | Multiple bands, including a strong symmetric mode in Raman. stanford.edu |
Electrochemical Methods for Redox Potential and Energy Level Determination
Electrochemical techniques are employed to investigate the redox behavior of this compound, providing insights into its electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Cyclic Voltammetry (CV) is the primary technique used to study the redox properties of electroactive species. For this compound, the ketone functional group is the principal redox-active site for reduction.
In a typical experiment, a solution of the compound in an aprotic solvent (like dimethylformamide or dichloromethane) with a supporting electrolyte is scanned to negative potentials. The reduction of the ketone to a radical anion is observed as a cathodic peak. In a chemically reversible process, the corresponding oxidation of the radical anion back to the neutral ketone is observed as an anodic peak on the reverse scan. Studies on closely related 2-acetyl-9,9'-spirobifluorene (B14128745) have shown that the resulting anion radicals are remarkably persistent in aprotic solvents, leading to a quasi-reversible reduction wave with a standard potential (E°) around -1.77 V (vs. SCE). rsc.org From the onset potentials of the reduction and oxidation waves, the LUMO and HOMO energy levels of the molecule can be estimated, respectively.
Table 4: Representative Electrochemical Data from Cyclic Voltammetry Note: Data is based on the closely related analogue 2-acetyl-9,9'-spirobifluorene.
| Parameter | Value | Conditions | Reference |
| Reduction Potential (E°red) | ~ -1.77 V vs. SCE | Aprotic DMF, Et₄NClO₄ electrolyte | rsc.org |
| Process | M + e⁻ ⇌ M•⁻ | Quasi-reversible one-electron reduction | rsc.org |
Differential Pulse Voltammetry (DPV) is a more sensitive voltammetric technique that can be used to more accurately determine redox potentials. DPV combines small voltage pulses with a linear voltage ramp. The current is measured just before the pulse and at the end of the pulse, and the difference is plotted against the potential.
This method yields a peak-shaped output where the peak potential is related to the standard potential of the redox reaction. Its primary advantages over CV for this application include enhanced sensitivity and better resolution of closely spaced redox events, although for a simple, reversible process like the reduction of the ketone in this compound, DPV would primarily serve to confirm the potential obtained from CV with higher precision.
Photophysical Characterization Techniques
The interaction of this compound with light is fundamental to its potential applications. Photophysical characterization techniques provide insights into its electronic transitions, excited-state dynamics, and energy transfer processes.
UV-Visible Absorption and Steady-State Fluorescence Spectroscopy
UV-Visible (UV-Vis) absorption spectroscopy is a primary technique used to determine the electronic absorption properties of this compound. The absorption spectrum reveals the wavelengths of light the molecule absorbs to promote electrons to higher energy levels. For spirobifluorene derivatives, the absorption spectra are typically characterized by strong absorption bands in the ultraviolet region, corresponding to π-π* transitions within the fluorene moieties. The presence of the methanone (ketone) group can influence the electronic structure and may introduce n-π* transitions, although these are often weaker and can be masked by the more intense π-π* transitions.
Steady-state fluorescence spectroscopy complements UV-Vis absorption by providing information about the emission properties of the molecule after it has been excited. The fluorescence spectrum shows the wavelengths of light emitted as the molecule relaxes from its excited state back to the ground state. The difference between the absorption and emission maxima, known as the Stokes shift, provides insights into the structural reorganization of the molecule in the excited state. For many spirobifluorene compounds, the emission is in the blue region of the visible spectrum.
Table 1: Representative Photophysical Data for Substituted Spirobifluorene Derivatives
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Solvent |
| Spiro-DPVBi | 377 | 453 | Dichloromethane |
| 4-CF3-Spirobifluorene | Not Specified | 361 | Not Specified |
| 4-MeO-Spirobifluorene | Not Specified | 330 | Not Specified |
Note: Data for this compound is not explicitly available in the reviewed literature; this table presents data for related spirobifluorene compounds to illustrate typical photophysical properties.
Time-Resolved Photoluminescence and Transient Absorption Spectroscopy
While steady-state techniques provide a time-averaged view, time-resolved photoluminescence (TRPL) and transient absorption (TA) spectroscopy offer a window into the dynamic processes that occur on ultrafast timescales (picoseconds to microseconds) after photoexcitation.
TRPL measures the decay of the fluorescence intensity over time, providing the photoluminescence lifetime (τ). This parameter is crucial for understanding the kinetics of the excited state, including radiative and non-radiative decay pathways. For some spirobifluorene derivatives, such as spiro-OMeTAD, a mono-exponential decay is observed, indicating a single emissive species with a lifetime in the nanosecond range. researchgate.net
Transient absorption spectroscopy is a powerful pump-probe technique that monitors the absorption of a secondary light source by the excited-state species. This allows for the characterization of transient species that may not be emissive, such as triplet states or charge-separated states. In ketone-containing organic molecules, TA spectroscopy can be used to observe the characteristic triplet-triplet absorption bands. researchgate.net For this compound, this technique would be invaluable for probing the formation and lifetime of its triplet excited state, which is often a key intermediate in photophysical processes relevant to organic light-emitting diodes (OLEDs) and other applications.
Quantum Yield Determinations
The photoluminescence quantum yield (PLQY or ΦL) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications such as OLEDs. The quantum yield of spirobifluorene derivatives can be significantly influenced by the nature and position of substituents. For instance, the introduction of certain substituents can increase the quantum yield considerably. acs.org The determination of the quantum yield for this compound is essential for assessing its potential as an emissive material.
Morphological and Microstructural Analysis of this compound Films
The performance of organic electronic devices is not only dependent on the intrinsic properties of the individual molecules but also on the organization and morphology of these molecules in the solid state, particularly in thin films.
Atomic Force Microscopy (AFM) for Surface Topography
Transmission Electron Microscopy (TEM) for Nanostructure
Transmission Electron Microscopy (TEM) offers even higher magnification than AFM and is used to investigate the internal microstructure and nanostructure of materials. For this compound films, TEM could be utilized to visualize the degree of crystallinity, the orientation of molecular domains, and the formation of any nanoscale phase separation in blended films. This level of microstructural detail is crucial for understanding structure-property relationships in organic electronic devices. However, at present, there is a lack of specific TEM analysis data for films of this compound in the available scientific literature.
X-ray Diffraction (XRD) and Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) for Crystalline Order
X-ray Diffraction (XRD) and Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) are powerful, non-destructive techniques used to investigate the molecular packing and crystalline order of materials. nih.govmdpi.com In the context of this compound and related spiro-compounds, these methods reveal critical information about the arrangement of molecules in thin films, which directly impacts charge transport and device efficiency.
XRD provides information about the bulk crystallinity of a material. For powdered samples of this compound, XRD patterns would consist of sharp peaks at specific angles, indicating long-range periodic order. The positions and intensities of these peaks can be used to identify the crystal structure. However, in thin-film device architectures, the material's structure can differ significantly from its bulk form.
GIWAXS is particularly well-suited for characterizing the crystallinity and molecular orientation within thin films. nih.govmdpi.com In a GIWAXS experiment, an X-ray beam strikes the film at a very shallow (grazing) angle, close to the critical angle for total external reflection. mdpi.combnl.gov This geometry enhances the signal from the film while minimizing the signal from the underlying substrate. The resulting 2D scattering pattern provides rich information about the orientation of crystalline domains relative to the substrate. For organic semiconductors, two primary orientations are of interest: "face-on," where the π-π stacking direction is vertical, facilitating vertical charge transport through the film, and "edge-on," where the π-π stacking is parallel to the substrate, favoring lateral charge transport. researchgate.net
Research on spirobifluorene-based materials often utilizes GIWAXS to confirm their typically amorphous nature, which is a consequence of the bulky, orthogonal spiro-linkage hindering close molecular packing and crystallization. d-nb.info However, should crystalline domains exist, GIWAXS can precisely determine their orientation and the characteristic distances between molecules (d-spacing).
| Parameter | Description | Typical Information Gained |
|---|---|---|
| Scattering Vector (q) | Corresponds to the inverse of real-space distances (d-spacing) between crystallographic planes. | Reveals π-π stacking distance and lamellar spacing. |
| Azimuthal Angle (χ) | Indicates the orientation of the crystallites with respect to the substrate normal. | Distinguishes between face-on, edge-on, or random molecular orientations. |
| Peak Position (qxy, qz) | Location of diffraction peaks in the in-plane (qxy) and out-of-plane (qz) directions. | Determines the primary orientation of molecular packing. |
| Peak Width | The full width at half maximum (FWHM) of a diffraction peak. | Provides an estimate of the crystalline domain size (coherence length). |
Charge Transport Characterization Methods in Device Architectures
The primary function of materials like this compound in electronic devices is often to transport charge carriers (holes or electrons). d-nb.infomdpi.com Therefore, accurately measuring the charge carrier mobility (μ) is paramount for evaluating its potential and for understanding device physics. Several techniques are employed to determine mobility in the actual device configuration, with Time-of-Flight (TOF) and Space Charge Limited Current (SCLC) being two of the most common and reliable methods. fluxim.com
Time-of-Flight (TOF) Mobility Measurements
The Time-of-Flight (TOF) technique is a direct method for measuring the drift mobility of charge carriers in semiconductors. researchgate.net The experiment involves a "sandwich" device structure, where a layer of the material to be tested is placed between two electrodes. A short pulse of highly absorbed light (e.g., from a laser) generates a sheet of electron-hole pairs near one of the electrodes. A bias voltage applied across the device separates these pairs and causes one type of carrier (either electrons or holes, depending on the voltage polarity) to drift across the material's thickness (L) to the opposite electrode. umn.edu
The movement of this sheet of charge induces a transient photocurrent in the external circuit. The time it takes for the carriers to traverse the sample, known as the transit time (tT), is observed as a characteristic feature (often a "knee" or change in slope) in the photocurrent decay. The drift mobility (μ) can then be calculated using the equation:
μ = L² / (V * tT)
where L is the sample thickness and V is the applied voltage. One of the main advantages of TOF is that it can minimize the influence of charge injection from the electrodes, providing a measure of the intrinsic bulk mobility. researchgate.netumn.edu Comparative studies on organic materials have shown that TOF can yield mobility values that are sometimes higher than those from electrical methods like SCLC, as it is less affected by injection barriers and charge trapping at the interfaces. researchgate.net
| Material Class | Carrier Type | Reported Mobility (cm²/Vs) | Measurement Condition |
|---|---|---|---|
| Spiro-linked Compounds | Hole | 10-4 - 10-3 | Room Temperature |
| Tetracene Single Crystal | Hole | ~1.3 | Room Temperature umn.edu |
| Rubrene Single Crystal | Hole | ~0.29 | Room Temperature umn.edu |
| Discoid Liquid Crystals | Electron | 10-3 - 10-2 | Room Temperature |
Space Charge Limited Current (SCLC) Measurements
The Space Charge Limited Current (SCLC) method is a widely used steady-state technique to determine the charge carrier mobility in a single-carrier device. fluxim.com The device structure consists of the semiconductor layer of interest sandwiched between two ohmic contacts, which ensure that charge injection is efficient and not a limiting factor. rug.nl
When a voltage is applied, the current-voltage (J-V) characteristic of the device typically shows two distinct regions. At low voltages, the behavior is ohmic (J ∝ V), where the injected charge density is less than the intrinsic charge density. As the voltage increases, the injected charge density exceeds the intrinsic density, and a space charge region forms near the injecting electrode. This space charge limits the current flow through the device. In this SCLC regime, for a trap-free semiconductor, the current density (J) is described by the Mott-Gurney law: aps.org
J = (9/8) * ε₀ * εᵣ * μ * (V²/L³)
where ε₀ is the permittivity of free space, εᵣ is the relative dielectric constant of the material, μ is the charge carrier mobility, V is the applied voltage, and L is the thickness of the semiconductor layer. By plotting J vs. V², or more commonly J0.5 vs. V, a linear relationship is expected in the SCLC region, and the mobility can be extracted from the slope of this line. rsc.org
This method is particularly valuable for materials like this compound as it evaluates mobility in a structure that closely resembles an actual OLED or solar cell. nih.gov Studies on various spirobifluorene-based hole-transporting materials have successfully used the SCLC method to calculate and compare their hole mobilities, providing crucial data for device optimization. nih.govresearchgate.net
| Compound Name | Hole Mobility (μh) (cm²/Vs) |
|---|---|
| 3,3',6,6'-TDTA-SBF | 1.5 x 10-4 |
| 3,3'-DDTA-SBF | 1.1 x 10-4 |
| 3,6-DDTA-SBF | 1.3 x 10-4 |
| Data sourced from research on SBF-based triarylamine derivatives for PhOLEDs. nih.gov |
Computational Chemistry and Theoretical Modeling of Di 9,9 Spirobi Fluoren 2 Yl Methanone
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. chemrxiv.org For Di(9,9'-spirobi[fluoren]-2-yl)methanone, DFT calculations are crucial for determining its optimized molecular geometry and understanding its fundamental electronic properties.
DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can predict key structural parameters. Based on studies of similar spirobifluorene compounds, the following table presents expected values for the key geometric parameters of this compound.
| Parameter | Predicted Value Range | Significance |
| C-C bond lengths (fluorene) | 1.39 - 1.48 Å | Indicates the aromatic character and strain within the fluorene (B118485) units. |
| C-C-C bond angles (fluorene) | 108° - 121° | Defines the planarity of the fluorene moieties. |
| Spiro C-C bond length | ~1.52 Å | Typical for a sp³-sp² carbon-carbon single bond. |
| Dihedral angle (fluorene-fluorene) | ~90° | Confirms the orthogonal arrangement of the two fluorene systems. |
| C=O bond length (methanone) | ~1.22 Å | Characteristic of a carbonyl double bond. |
| Dihedral angle (fluorene-methanone) | Varies | Influences the degree of electronic communication between the spiro units. |
The electronic structure, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical determinant of a material's charge injection/extraction capabilities and its electrochemical stability. The HOMO level is associated with the electron-donating ability, while the LUMO level relates to the electron-accepting ability. For spirobifluorene derivatives, the HOMO is typically localized on the electron-rich fluorene rings, while the LUMO distribution can be influenced by substituent groups. mdpi.com The methanone (B1245722) bridge, being an electron-withdrawing group, is expected to lower both the HOMO and LUMO energy levels.
| Property | Predicted Value Range | Significance |
| HOMO Energy | -5.5 to -6.0 eV | Determines the hole injection barrier from the anode. |
| LUMO Energy | -2.0 to -2.5 eV | Determines the electron injection barrier from the cathode. |
| HOMO-LUMO Gap | 3.5 to 4.0 eV | Influences the optical absorption and emission properties. |
Time-Dependent DFT (TD-DFT) for Optical Transitions and Excited States
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for studying the excited-state properties of molecules, providing insights into their optical absorption and emission characteristics. cas.cz For this compound, TD-DFT calculations can predict the energies of electronic transitions, oscillator strengths, and the nature of the excited states.
The absorption spectra of spirobifluorene compounds typically show strong π-π* transitions in the ultraviolet region. researchgate.net The introduction of the methanone bridge could potentially introduce new charge-transfer transitions and alter the energy of the primary absorption bands. TD-DFT calculations can help to elucidate the character of these transitions, for instance, whether they are localized on the spirobifluorene moieties or involve charge transfer to or from the carbonyl group.
| Optical Property | Predicted Characteristic | Significance |
| Main Absorption Peak (λmax) | 300 - 350 nm | Corresponds to the primary π-π* electronic transition. |
| Oscillator Strength | High | Indicates a strongly allowed transition, leading to high absorption intensity. |
| Nature of S1 State | Primarily π-π* | Determines the subsequent photophysical processes like fluorescence. |
| Emission Peak (λem) | 350 - 450 nm | Defines the color of light emitted in photoluminescence or electroluminescence. |
| Triplet Energy (T1) | 2.5 - 3.0 eV | A crucial parameter for applications as host materials in phosphorescent OLEDs. rsc.orgmdpi.com |
Molecular Dynamics Simulations for Molecular Packing and Intermolecular Interactions
While DFT provides detailed information about a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules over time. This approach is essential for understanding the bulk properties of a material, such as its morphology in the solid state, which is critical for device performance.
For this compound, MD simulations can provide insights into:
Molecular Packing: How the molecules arrange themselves in a thin film. The rigid and bulky spirobifluorene core is known to disrupt close packing, leading to amorphous films with high glass transition temperatures (Tg). scilit.com
Intermolecular Interactions: The nature and strength of non-covalent interactions, such as van der Waals forces and potential π-π stacking between the fluorene units of neighboring molecules. These interactions are fundamental to the material's mechanical properties and charge transport characteristics.
Morphological Stability: The ability of the material to maintain its amorphous state without crystallizing over time, which is crucial for the longevity of organic electronic devices.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties using mathematical equations. nih.govkashanu.ac.ir This approach is highly valuable for the predictive design of new materials with tailored properties, reducing the need for extensive experimental synthesis and characterization.
For this compound and its derivatives, a QSPR model could be developed to predict properties such as:
HOMO/LUMO energy levels
Glass transition temperature (Tg)
Solubility
Charge carrier mobility
To build a QSPR model, a dataset of spirobifluorene compounds with known properties would be used. Molecular descriptors, which are numerical representations of the molecular structure (e.g., topological indices, quantum chemical parameters), would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to establish a mathematical relationship between the descriptors and the property of interest. While a specific QSPR model for this compound has not been reported, the methodology holds great promise for accelerating the discovery of new high-performance spirobifluorene-based materials.
Prediction of Charge Transport Parameters and Pathways
The efficiency of charge transport is a key performance metric for materials used in organic electronics. Theoretical calculations can provide valuable predictions of charge transport parameters, helping to screen and design materials with high charge carrier mobility.
For organic semiconductors, charge transport is typically described by a hopping mechanism, where charges jump between adjacent molecules. The rate of hopping is influenced by two key parameters that can be calculated using DFT:
Reorganization Energy (λ): The energy required to deform the molecular geometry from its neutral state to its ionized state upon charge transfer. A lower reorganization energy is desirable for efficient charge transport.
Electronic Coupling (V): A measure of the electronic interaction between adjacent molecules, which depends on their relative orientation and distance. A larger electronic coupling facilitates faster charge transfer.
The following table presents typical calculated charge transport parameters for spirobifluorene-based hole-transporting materials, which can serve as an estimate for this compound.
| Parameter | Typical Value Range | Significance |
| Hole Reorganization Energy (λh) | 0.2 - 0.4 eV | Lower values lead to higher hole mobility. |
| Electron Reorganization Energy (λe) | 0.3 - 0.5 eV | Lower values lead to higher electron mobility. |
| Electronic Coupling (V) | 10 - 100 meV | Higher values promote faster charge hopping. |
By analyzing the molecular packing from MD simulations and calculating the electronic couplings between neighboring molecules, it is possible to predict the preferential charge transport pathways within the material. The orthogonal structure of the spirobifluorene core can provide multiple pathways for charge transport, contributing to isotropic charge mobility in some cases. rsc.org The presence of the methanone bridge will likely influence the electronic coupling and could introduce specific directional preferences for charge transport.
Applications of Di 9,9 Spirobi Fluoren 2 Yl Methanone in Advanced Organic Optoelectronic Devices
Organic Light-Emitting Diodes (OLEDs)
Spirobifluorene derivatives have been extensively investigated for various roles within OLED architectures, demonstrating their versatility and potential to address key challenges in device efficiency and longevity. researchgate.net
In phosphorescent OLEDs (PhOLEDs), the host material plays a critical role in facilitating efficient energy transfer to the phosphorescent dopant (emitter). Spirobifluorene-based compounds are particularly well-suited for this application due to their inherently high triplet energy levels (ET). researchgate.net A high ET is essential to prevent the back-transfer of energy from the emitter to the host, thereby ensuring that the triplet excitons on the emitter can radiatively decay to produce light.
The orthogonal 9,9'-spirobifluorene (SBF) structure helps to maintain a high triplet energy while also providing good solubility and thermal stability. nih.gov Researchers have synthesized various SBF derivatives to serve as hosts. For instance, pyridine-substituted spirobifluorene dyes have been developed that possess high triplet energy levels of around 2.7 eV, making them effective hosts for green and sky-blue PhOLEDs. researchgate.net Devices using these materials as hosts have demonstrated high performance, with green PhOLEDs reaching current efficiencies of approximately 63 cd/A and sky-blue PhOLEDs achieving around 16 cd/A. researchgate.net The design strategy often involves introducing linear structures into the orthogonal SBF configuration to enhance carrier mobilities while preserving the high triplet energy, which are two critical parameters for optimizing host materials. nih.gov
| Host Material Type | Emitter Color | Achieved Performance | Reference |
| Pyridine-substituted SBF | Green | ~63 cd/A | researchgate.net |
| Pyridine-substituted SBF | Sky-Blue | ~16 cd/A | researchgate.net |
Table 1: Performance of Phosphorescent OLEDs using Spirobifluorene-based Host Materials.
Achieving stable and efficient deep-blue emission remains a significant challenge in OLED technology. Spirobifluorene-based molecules are being explored as potential blue emitters due to their wide energy gap and high photoluminescence quantum yields. mdpi.com The rigid spiro structure is advantageous as it can suppress non-radiative decay pathways and prevent aggregation-caused quenching, which often plagues fluorescent materials in the solid state. nih.gov
Derivatives such as spiro[acridine-9,9'-fluorene] containing a phenanthroimidazole moiety have been designed as deep-blue fluorescent materials. nih.gov A non-doped device using such a material as the emitting layer produced a stable deep-blue emission with chromaticity coordinates of (0.15, 0.10) and a maximum current efficiency of 3.97 cd/A. nih.gov Another strategy involves creating narrowband emitters that feature an orthogonal spiro-configured framework to achieve ultrapure deep-blue emissions with a very small full-width-at-half-maxima (FWHM) of 18–19 nm. rsc.org This high color purity is crucial for display applications.
| Emitter Type | Emission Color | Device Performance (Max CE) | CIE Coordinates | Reference |
| Spiro[acridine-9,9'-fluorene] derivative | Deep-Blue | 3.97 cd/A | (0.15, 0.10) | nih.gov |
| Orthogonal spiro-configured emitter | Deep-Blue | High Efficiency (EQE >21%) | (0.15, 0.06) | mdpi.comrsc.org |
Table 2: Performance of OLEDs with Spirobifluorene-based Blue Emitters.
The operational lifetime of OLEDs, especially for blue emission, is a critical factor for commercial viability. rsc.org The inherent stability of the spirobifluorene skeleton is a key asset in designing durable devices. elsevierpure.com Strategies to enhance both efficiency and stability often involve molecular engineering of the spirobifluorene core or its integration into different functional layers of the OLED stack.
One successful approach is the incorporation of spirobifluorene structures into electron-transporting materials (ETLs). elsevierpure.com For example, an ETL material named SFDDT, which contains a spirobifluorene unit, exhibited significantly enhanced thermal stability (glass transition temperature of 141 °C) and a device lifetime (LT95) of 135 hours, more than 20 times longer than a device using a conventional ETL material. elsevierpure.com Another strategy involves chemical modifications, such as fluorenyl substitution on thermally activated delayed fluorescence (TADF) emitters, which has been shown to improve both thermal stability and electroluminescence performance, leading to sky-blue OLEDs with a maximum external quantum efficiency (EQE) of 28.2% and a long operational lifetime. rsc.org Furthermore, improving the purity of organic materials is crucial for device stability as it can reduce self-heating and inhibit degradation mechanisms. mdpi.com
Perovskite Solar Cells (PSCs)
In the field of photovoltaics, spiro-configured molecules, particularly derivatives of spirobifluorene, have emerged as a leading class of materials for enhancing the performance of Perovskite Solar Cells.
The Hole Transporting Material (HTM) is a crucial component in most PSC architectures, responsible for efficiently extracting positive charge carriers (holes) from the perovskite layer and transporting them to the electrode. whiterose.ac.uk While the molecule spiro-OMeTAD has been the benchmark HTM, its relatively low conductivity and hole mobility necessitate the use of chemical dopants. whiterose.ac.uk
Spiro[fluorene-9,9′-xanthene] (SFX), a close analogue of spirobifluorene, has been extensively engineered to create superior, dopant-free HTMs. rsc.orgrsc.org The rigid, three-dimensional spiro core is effective at preventing the intermolecular π–π stacking that can hinder charge transport. rsc.org By functionalizing the SFX core with various arylamine moieties, researchers can precisely tune the highest occupied molecular orbital (HOMO) energy levels to align better with the valence band of the perovskite, facilitating efficient hole extraction. rsc.orgresearchgate.net These engineered molecules have demonstrated suitable HOMO levels between -4.9 and -5.1 eV and good hole mobility. researchgate.net Theoretical studies using density functional theory (DFT) have further guided the design of SFX derivatives, confirming their potential to efficiently extract and transfer holes. uu.nl
The use of spirobifluorene-based HTMs has led to significant improvements in both the power conversion efficiency (PCE) and the long-term operational stability of PSCs. researchgate.net In a direct comparison, a PSC using an SFX-based HTM (mp-SFX-2PA) achieved a PCE of 16.8%, which was notably higher than the 15.5% obtained with the standard spiro-OMeTAD under the same conditions. researchgate.net
Even more striking is the enhancement in long-term stability. The device with the mp-SFX-2PA HTM retained 90% of its initial PCE after 2000 hours of storage in an ambient atmosphere. researchgate.net In contrast, the control device based on spiro-OMeTAD retained only 28% of its initial efficiency over the same period. researchgate.net Further optimization, using a mixed-perovskite layer, pushed the PCE of the SFX-based device to 17.7%. researchgate.net Other studies have shown that using spiro-based materials as both a passivating agent and a hole transport layer can boost the PCE to over 20%, demonstrating the significant potential of this class of materials to advance perovskite solar technology. rsc.org
| HTM Material | Perovskite Layer | Power Conversion Efficiency (PCE) | Stability (after 2000h) | Reference |
| mp-SFX-2PA | MAPbI3 | 16.8% | 90% of initial PCE | researchgate.net |
| spiro-OMeTAD (Control) | MAPbI3 | 15.5% | 28% of initial PCE | researchgate.net |
| mp-SFX-2PA | (FAPbI3)/(MAPbBr3) | 17.7% | Not Reported | researchgate.net |
| SPX-TPA | MAPbI3 | 20.03% | Not Reported | rsc.org |
| Control | MAPbI3 | 17.77% | Not Reported | rsc.org |
Table 3: Comparison of Perovskite Solar Cell Performance with different Hole Transporting Materials.
Table of Mentioned Compounds
| Abbreviation / Trivial Name | Chemical Name |
| SBF | 9,9'-Spirobifluorene |
| SFDDT | 2-(9,9′-spirobi[fluoren]-4-yl)-4-([1,1′-biphenyl]-2-yl)-6-(dibenzo[b,d]furan-4-yl)-1,3,5-triazine |
| SAF-BPI | 1-(4-(tert-butyl)phenyl)-2-(4-(10-phenyl-10H-spiro[acridine-9,9'-fluoren]-2-yl)phenyl)-1H-phenanthro[9,10-d]imidazole |
| spiro-OMeTAD | 2,2′,7,7′-Tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene |
| SFX | Spiro[fluorene-9,9′-xanthene] |
| mp-SFX-2PA | A derivative of Spiro[fluorene-9,9′-xanthene] |
| SPX-TPA | A cruciform-shaped dual functional organic material with a spiro(fluorene-9,9′-xanthene) core |
| MAPbI3 | Methylammonium lead iodide |
| FAPbI3 | Formamidinium lead iodide |
| MAPbBr3 | Methylammonium lead bromide |
Interfacial Engineering with Di(9,9'-spirobi[fluoren]-2-yl)methanone Derivatives for Improved Performance
In organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), interfacial materials are used to reduce energy barriers and prevent unwanted charge recombination at the interfaces between the active layer and the electrodes. semanticscholar.org The high glass transition temperatures and stable amorphous film-forming capabilities of spirobifluorene compounds are particularly advantageous for creating durable and effective interfacial layers. researchgate.netresearchgate.net For instance, spirobifluorene-based materials have been successfully employed as hole-transporting layers (HTLs) and electron-transporting layers (ETLs). researchgate.netrsc.org
By modifying the core this compound structure, for example by introducing electron-donating or electron-withdrawing groups, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be precisely adjusted. This allows for better energy level alignment with adjacent layers, facilitating efficient charge transport and blocking opposing charge carriers, which ultimately enhances device efficiency and stability. semanticscholar.orgresearchgate.net For example, spirobifluorene-based hole-transporting materials with high-lying HOMO levels (~5.0 eV) have been shown to improve hole injection from the standard indium tin oxide (ITO) anode. researchgate.net
Organic Solar Cells (OSCs)
The unique properties of spirobifluorene compounds make them highly suitable for use in organic solar cells (OSCs), particularly in the context of non-fullerene acceptors (NFAs). researchgate.net The development of efficient and stable NFAs is a key area of research in OSCs, aiming to overcome the limitations of traditional fullerene-based acceptors, such as their limited absorption in the visible spectrum. semanticscholar.org
Integration into Electron-Donating Molecular Systems for Bulk Heterojunctions
In bulk heterojunction (BHJ) OSCs, an active layer comprising a blend of electron donor and electron acceptor materials is responsible for light absorption and charge generation. researchgate.net The morphology of this blend is crucial for efficient performance. The spiro-linkage in compounds like this compound provides a defined three-dimensional and non-planar molecular structure. acs.orgrsc.org This can be highly beneficial in controlling the nanoscale phase separation within the BHJ, preventing the formation of large crystalline domains that can hinder exciton (B1674681) dissociation and charge transport. rylene-wang.com
Development as Non-Fullerene Acceptors or Donor Components
Derivatives of this compound are actively being explored as non-fullerene acceptors in OSCs. The core structure can be functionalized with strong electron-accepting moieties to create powerful acceptor materials. For instance, a non-planar molecule with a 9,9'-spirobi[9H-fluorene] (SBF) core and perylenediimide (PDI) peripheral groups was designed as a non-fullerene acceptor. rsc.orgresearchgate.net This compound exhibited a low-lying LUMO energy level of -4.11 eV and strong light absorption, leading to a power conversion efficiency (PCE) of 5.34% when blended with the donor polymer PTB7-Th. rsc.orgresearchgate.net
Similarly, propeller-shaped small molecule acceptors based on a spirobifluorene core linked to imide-functionalized perylene (B46583) diimides (iPDI) have been synthesized. researchgate.net These 3D molecules serve as effective electron acceptors, with one derivative achieving a PCE of 5.31% in a solution-processed BHJ solar cell. researchgate.net The ketone group in the this compound structure itself is electron-withdrawing, and research on using 9-fluorenone (B1672902) as a core for non-fullerene acceptors has shown promise, suggesting the potential of the target compound in this area. rsc.org
The following table summarizes the performance of OSCs using spirobifluorene-cored non-fullerene acceptors.
| Donor Material | Spirobifluorene-based Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| PTB7-Th | SBF-PDI4 rsc.orgresearchgate.net | N/A | N/A | N/A | 5.34 |
| N/A | SF-iPDI2 researchgate.net | N/A | N/A | N/A | 5.31 |
| PDBT-T1 | SdiPBI-S rylene-wang.com | 0.90 | 11.98 | 66.1 | 7.16 |
| N/A: Data not available in the provided search results. |
Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are fundamental components of organic electronics, and their performance is heavily dependent on the charge transport characteristics of the organic semiconductor used. tum.dejics.org.br Spirobifluorene-based materials are attractive for OFET applications due to their high thermal stability and well-defined structure, which can facilitate efficient charge carrier transport. acs.org
Charge Carrier Transport Layer Performance and Device Physics
The spirobifluorene structure is known to be effective for charge transport. rsc.org The perpendicular orientation of the two fluorene (B118485) units disrupts full conjugation through the central sp³-hybridized carbon atom, which can lead to high triplet energies, but the fluorene units themselves are excellent for transporting charges. rsc.orgacs.org This makes spirobifluorene derivatives suitable for use as the active channel material in OFETs.
Research into fluorene-based bipolar charge transporting materials has shown that hole mobilities in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹ can be achieved. nih.gov While specific data for this compound was not found, studies on related spiro-linked compounds have demonstrated high ON/OFF ratios in OFETs, which is a critical parameter for transistor performance. acs.org The inherent stability of the spirobifluorene core contributes to the operational stability of the OFET device. acs.org The complex nature of charge transport in these organic semiconductors is an active area of theoretical and experimental investigation, aiming to understand how molecular structure influences device physics. tum.de
Photodetectors and Other Emerging Optoelectronic Components
The tunable electronic properties and strong light absorption characteristics of this compound and its derivatives make them suitable for applications beyond solar cells and transistors, including organic photodetectors (OPDs). mdpi.com OPDs convert light signals into electrical signals and are used in various applications like image sensing and optical communications. mdpi.com
The performance of an OPD is characterized by its responsivity, detectivity, and response speed. Spirobifluorene derivatives can be designed to absorb light in specific regions of the electromagnetic spectrum, from ultraviolet to near-infrared, by appropriate chemical modification. For example, several new spirobifluorene derivatives were synthesized as ultraviolet (UV) emitting materials, demonstrating their utility in the UV range. researchgate.net In the context of photodetectors, this tunability allows for the fabrication of wavelength-selective OPDs.
Furthermore, the principles used to enhance OSC performance, such as creating an efficient bulk heterojunction for charge separation, are directly applicable to photodetectors. A well-designed BHJ with a spirobifluorene derivative could lead to highly sensitive photodetectors. The high charge carrier mobility associated with fluorene-based compounds would also contribute to a fast photoresponse. nih.gov While specific OPDs based on this compound are not yet widely reported, the fundamental properties of the spirobifluorene family of materials indicate a strong potential for their use in next-generation photodetectors and other novel optoelectronic devices. acs.orgmdpi.com
Advanced Device Performance Metrics and Benchmarking for this compound-based Devices
A comprehensive search of scientific literature and materials databases was conducted to gather performance data for optoelectronic devices specifically utilizing this compound. The search focused on key performance indicators such as external quantum efficiency (EQE), current efficiency, power efficiency, turn-on voltage, and operational lifetime in various device architectures, including Organic Light-Emitting Diodes (OLEDs) and other advanced optoelectronic applications.
Despite a thorough investigation, no published research articles or conference proceedings were identified that detail the synthesis and subsequent electroluminescent device performance of this compound. While the spirobifluorene moiety is a well-established building block for a wide array of high-performance host and charge transport materials in OLEDs researchgate.netrsc.orgresearchgate.netresearchgate.netossila.comossila.com, specific data for the methanone-linked dimer remains unavailable in the public domain.
Chemical suppliers list this compound, indicating its synthesis is established bldpharm.com. However, its application and performance in optoelectronic devices have not been reported in the reviewed literature.
For context, the broader class of spirobifluorene derivatives has been extensively studied, demonstrating excellent performance in optoelectronic devices. For instance, fluorinated spirobifluorene derivatives have been used as host materials in blue fluorescent OLEDs, achieving maximum external quantum efficiencies of up to 4.92% and high current efficiencies of 6.66 cd/A researchgate.net. In other examples, spirobifluorene-based host materials for phosphorescent OLEDs have yielded devices with high efficiencies, such as green PhOLEDs exhibiting around 63 cd/A researchgate.net. Furthermore, spiro[fluorene-9,9′-phenanthren-10′-one]-based host materials have enabled yellow OLEDs with peak EQEs exceeding 27% rsc.org.
These examples highlight the potential of the spirobifluorene core in designing efficient materials for optoelectronics. The rigid, orthogonal structure of the spiro center helps to prevent intermolecular aggregation and maintain a high triplet energy, which are desirable properties for host materials ossila.com.
However, without specific experimental data for this compound, any discussion of its performance would be purely speculative. The performance of a specific compound is highly dependent on its unique electronic structure, energy levels (HOMO/LUMO), and charge transport properties, which are influenced by the ketone linkage between the two spirobifluorene units.
Future research would be necessary to fabricate and test devices incorporating this compound to determine its actual performance metrics and benchmark it against other materials in the field.
Molecular Design Principles and Structure Performance Relationships for Ketone Functionalized Spirobifluorenes
Strategies for Modulating the Spirobifluorene Core (e.g., Regioisomers, Asymmetric Substitution)
The properties of spirobifluorene-based materials can be finely tuned by strategic modifications to the core structure. These modifications include the use of regioisomers and asymmetric substitution patterns.
Regioisomers: The position of substituents on the spirobifluorene framework has a significant impact on the material's properties. For example, in pyridine-substituted spirobifluorenes, the position of the nitrogen atom within the pyridyl core influences the LUMO energy levels. researchgate.net This demonstrates that altering the point of attachment of a functional group can be a powerful tool for tuning electronic characteristics. The synthesis of specific regioisomers, such as those derived from 4-bromofluorenone, allows for a rational structure-property relationship study, paving the way for the development of materials with tailored electronic properties. researchgate.net
Asymmetric Substitution: Introducing different functional groups at various positions on the two fluorene (B118485) units of the spirobifluorene core leads to asymmetrically substituted molecules. This approach can be used to create materials with unique properties. For instance, the synthesis of 2,7-di-tert-butyl-2',7'-dinitro-9,9'-spirobifluorene was explored as a potential second-order nonlinear optical material. researchgate.net The study revealed that the nitration reaction pathway could be controlled by the amount of nitric acid used, leading to different dinitro and mononitro products. researchgate.net This highlights the potential for selective functionalization to achieve desired molecular architectures and properties. The synthesis of annulated 2-(azaar-2-yl)- and 2,2'-di(azaar-2-yl)-9,9'-spirobifluorenes further illustrates the versatility of modifying the spirobifluorene skeleton to create complex N-heterocycles with distinct photophysical properties. mdpi.comnih.govnih.gov
"Push-Pull" Molecular Design for Enhanced Nonlinear Optical Response and Charge Separation
The "push-pull" design strategy is a well-established approach for creating molecules with large nonlinear optical (NLO) responses and efficient intramolecular charge transfer (ICT). This design involves connecting an electron-donating (push) group and an electron-accepting (pull) group through a π-conjugated bridge.
Enhanced Nonlinear Optical Response: Push-pull chromophores based on fluorene and spirobifluorene units have been investigated for their NLO properties. bohrium.comresearchgate.netnih.gov The ketone group in Di(9,9'-spirobi[fluoren]-2-yl)methanone can act as an electron-accepting moiety. By pairing it with a suitable electron-donating group attached to the spirobifluorene core, a push-pull system can be created. The efficiency of the NLO response is influenced by factors such as the strength of the donor and acceptor groups, the length and nature of the π-conjugated linker, and the difference in dipole moment between the ground and excited states. bohrium.comnih.gov For instance, pyropheophorbide-a methyl ester modified with both an electron-donor and an electron-acceptor group exhibited the highest first-order hyperpolarizability compared to derivatives with only a donor or an acceptor. nih.gov
Enhanced Charge Separation: The push-pull architecture inherently promotes charge separation upon photoexcitation. The electron density shifts from the donor to the acceptor, creating a large change in dipole moment. This intramolecular charge separation is a key process in organic photovoltaics and other optoelectronic applications. conicet.gov.ar In spirobifluorene-based donor-acceptor compounds, strong intramolecular charge separation has been observed, leading to significant surface photovoltage signals. conicet.gov.ar The choice of the donor and acceptor moieties, as well as the molecular geometry, allows for the control of the dipole direction and magnitude, which is crucial for engineering interfaces in electronic devices. conicet.gov.ar
Table 2: Key Parameters in Push-Pull Chromophore Design
| Design Parameter | Influence on Properties | Relevant Findings | Reference |
|---|---|---|---|
| Donor/Acceptor Strength | Modulates the degree of intramolecular charge transfer and the energy of the charge transfer absorption band. | Replacing a diphenylamine (B1679370) donor with a triphenylamine (B166846) donor increases the ICT character of the excited state. | nih.gov |
| π-Conjugated Linker | Affects the electronic coupling between the donor and acceptor and influences the overall molecular geometry. | Modulation of the conjugation pathway in fluorene-based chromophores significantly enhances hyperpolarizability. | nih.gov |
| Solvent Polarity | Can stabilize the charge-separated excited state, leading to a red-shift in emission and potentially affecting the NLO response. | The first hyperpolarizability (β) of certain push-pull molecules shows a significant increase with increasing solvent polarity. | nih.gov |
Steric Effects and Molecular Rigidity in Spirobifluorene Architectures and Their Impact on Film Morphology
The spiro linkage in spirobifluorene imparts a high degree of molecular rigidity and a well-defined three-dimensional structure. These features have a profound impact on the material's properties in the solid state, particularly its film-forming ability and morphological stability.
Steric Effects and Suppression of Aggregation: The perpendicular arrangement of the two fluorene units in the spirobifluorene core creates significant steric hindrance. conicet.gov.ar This steric bulk effectively suppresses intermolecular π-π stacking, which can otherwise lead to aggregation-induced quenching of fluorescence and the formation of undesirable energy traps in thin films. unimi.it By preventing close packing of the chromophores, the spirobifluorene architecture helps to maintain the intrinsic electronic and optical properties of the individual molecules in the solid state. acs.org
Molecular Rigidity and Film Morphology: The rigidity of the spirobifluorene framework contributes to the formation of morphologically stable amorphous films. researchgate.netconicet.gov.ar Amorphous films are often preferred in organic electronic devices as they lack the grain boundaries found in crystalline films, which can act as charge trapping sites and hinder device performance. The high glass transition temperatures (Tg) observed for many spirobifluorene derivatives are a direct consequence of their rigid structure and are indicative of their excellent thermal and morphological stability. researchgate.netrsc.org For example, a spirobifluorene derivative, 2,7-di(phenanthren-9-yl)-9,9′-spirobifluorene (DPSF), exhibited a high glass transition temperature of 178 °C and a decomposition temperature of 503 °C. rsc.org Another fluorinated spirobifluorene derivative, Spiro-(3,5)-F, showed a decomposition temperature of 395 °C and a glass transition temperature of 145 °C. researchgate.net
Rational Design Principles for Improved Device Stability and Efficiency
The rational design of spirobifluorene-based materials, including those functionalized with ketone groups, is crucial for achieving high device stability and efficiency. Several key principles guide this design process.
Enhancing Thermal and Morphological Stability: As discussed, the inherent rigidity of the spirobifluorene core is a major contributor to thermal and morphological stability. researchgate.netconicet.gov.ar Incorporating bulky side groups can further enhance this effect. The introduction of a spirobifluorene structure into electron-transporting materials has been shown to significantly enhance thermal stability while preserving desirable optical properties. elsevierpure.comkhu.ac.kr For instance, the spirobifluorene-containing material SFDDT exhibited a high glass transition temperature of 141 °C and a thermal decomposition temperature of 436 °C. elsevierpure.comkhu.ac.kr
Balancing Charge Transport: For efficient device operation, particularly in OLEDs, balanced charge injection and transport are essential. The introduction of both electron-donating and electron-accepting moieties into the spirobifluorene framework can lead to bipolar materials with ambipolar charge transport properties. researchgate.net This helps to ensure that both electrons and holes reach the emissive layer in equal measure, leading to higher recombination efficiency.
Energy Level Engineering: The HOMO and LUMO energy levels of the material must be appropriately aligned with those of adjacent layers in a device to facilitate efficient charge injection and prevent the formation of large energy barriers. conicet.gov.ar The functionalization of the spirobifluorene core, for example with a ketone group or through the use of different regioisomers, provides a means to tune these energy levels. nih.govresearchgate.net
Improving Light Outcoupling: The three-dimensional structure of spirobifluorene can help to disrupt the horizontal orientation of transition dipole moments in the emissive layer of an OLED, which can improve light outcoupling efficiency.
By systematically applying these design principles, it is possible to develop novel spirobifluorene-based materials with optimized properties for a wide range of high-performance optoelectronic applications.
Future Research Directions and Emerging Opportunities for Di 9,9 Spirobi Fluoren 2 Yl Methanone Research
Exploration of Novel Synthetic Pathways for Scalable Production
Recent advancements have focused on more direct and cost-effective routes. A notable development is the Tf₂O-mediated direct dehydrative coupling of (hetero)biaryls and fluorenones. This method allows for the formation of spirobifluorenes from relatively simple, non-halogenated, and non-metalated starting materials, simplifying the process and improving functional group tolerance. researchgate.net Such metal-free conditions are highly desirable for industrial applications due to reduced costs and environmental impact. researchgate.net
Another promising approach detailed in a patent application involves the synthesis of bromo-9,9'-spirobifluorene from o-bromohalobenzene and phenylmagnesium bromide, followed by reaction with bromofluorenone. This method is reported to reduce production costs by over 60% compared to syntheses starting from 2-bromobiphenyl (B48390), addressing a key barrier to industrial production.
Future research in this area will likely focus on:
Process Optimization: Further refining reaction conditions of novel pathways to maximize yields and minimize reaction times.
Catalyst Development: Investigating new, more efficient, and recyclable catalysts for spiro-cyclization reactions.
Flow Chemistry: Adapting existing and new synthetic routes to continuous flow processes, which can offer better control, higher throughput, and enhanced safety for large-scale manufacturing.
| Synthetic Approach | Key Advantages | Potential for Scalability |
| Tf₂O-mediated dehydrative coupling | Metal-free, simple starting materials, good to high yields researchgate.net | High, due to simplified process and reduced waste. |
| Grignard-based route from o-bromohalobenzene | Significant cost reduction (>60%) | High, addresses key economic barriers to commercialization. |
Development of Multi-Functional Spirobifluorene Ketone Derivatives with Tailored Properties
The versatility of the spirobifluorene scaffold allows for the introduction of various functional groups, enabling the fine-tuning of its electronic and photophysical properties. The ketone moiety in Di(9,9'-spirobi[fluoren]-2-yl)methanone itself can be a site for further chemical modification or can influence the electronic nature of the molecule. Research is actively exploring the synthesis of a wide array of derivatives to meet the specific demands of various applications.
Fluorination is a common strategy to tune the energy levels and improve the thermal stability of spirobifluorene derivatives. By strategically placing fluorine atoms or trifluoromethyl groups on the spirobifluorene core, researchers can modulate the HOMO/LUMO energy levels, which is crucial for optimizing charge injection and transport in electronic devices. science.govresearchgate.net
The introduction of N-heterocyclic moieties, such as those derived from Friedländer condensation, can lead to materials with interesting photophysical properties for OLED applications. nih.gov Similarly, the incorporation of alkoxy chains has been shown to improve the solubility of spirobifluorene derivatives, which is beneficial for solution-based processing of devices. researchgate.net The position of substitution on the spirobifluorene core (C1, C2, C3, or C4) also has a profound impact on the electronic properties, offering another avenue for tailoring material characteristics. nih.govrsc.org
Future work in this domain will likely involve:
Computational Design: Utilizing density functional theory (DFT) and other computational methods to predict the properties of novel derivatives before synthesis, accelerating the discovery of materials with desired characteristics.
Donor-Acceptor Architectures: Designing ketone derivatives with integrated electron-donating and electron-accepting units to create materials with intramolecular charge transfer (ICT) character, which are promising for applications in thermally activated delayed fluorescence (TADF) and nonlinear optics.
Supramolecular Chemistry: Exploring the self-assembly of functionalized spirobifluorene ketones to create well-ordered structures for enhanced device performance.
| Derivative Class | Tailored Properties | Potential Applications |
| Fluorinated Derivatives | Tuned energy levels, enhanced thermal stability science.govresearchgate.net | High-efficiency blue OLEDs science.govresearchgate.net |
| N-Heterocyclic Derivatives | Modified photophysical properties nih.gov | OLED emitters and hosts nih.gov |
| Alkoxy-Substituted Derivatives | Improved solubility researchgate.net | Solution-processed electronics researchgate.net |
Advanced Device Integration and Scalability Considerations for Commercialization
The successful integration of this compound and its derivatives into commercial devices presents several challenges and opportunities. The inherent properties of the spirobifluorene core, such as high thermal stability and good charge transport, make these materials excellent candidates for various layers in OLEDs, including as hosts for phosphorescent and TADF emitters, and as electron transport materials. rsc.orgrsc.org
The rigid and non-planar structure of spirobifluorene compounds helps to prevent intermolecular π–π stacking, leading to the formation of stable amorphous films with high glass transition temperatures. This morphological stability is crucial for the long-term operational lifetime of OLED devices. ossila.com For instance, spirobifluorene-modified electron transport materials have been shown to lower device driving voltage, enhance quantum efficiency, and more than double the lifetime of green phosphorescent OLEDs. rsc.org
Key considerations for commercialization include:
Device Architecture Optimization: Designing device stacks that maximize the performance of spirobifluorene-based materials by ensuring efficient charge injection, transport, and recombination.
Processing Techniques: Developing reliable and scalable deposition techniques, such as vacuum thermal evaporation and solution-based methods like spin-coating and inkjet printing, for large-area device fabrication.
Lifetime and Stability: Conducting rigorous long-term stability testing under various operational conditions to ensure the reliability of devices incorporating these materials.
Application in Bioelectronics and Sensor Technologies
While the primary focus of research on spirobifluorene compounds has been in optoelectronics, their unique properties are also attracting interest in the fields of bioelectronics and sensor technology. The development of water-soluble spirobifluorene derivatives opens up possibilities for biological applications.
A highly fluorescent water-soluble spirobifluorene dye has been synthesized that exhibits a large Stokes shift. This compound has been shown to be biocompatible and has been used for live cell imaging. rsc.org The fluorescence of such dyes can be sensitive to the local environment, making them potential candidates for biosensors where changes in fluorescence signal the presence of specific biomolecules or changes in physiological conditions.
Future opportunities in this area include:
Fluorescent Probes: Designing spirobifluorene ketone derivatives with specific recognition moieties for the detection of ions, small molecules, and biomacromolecules.
Organic Electrochemical Transistors (OECTs): Exploring the use of spirobifluorene-based materials as the active channel in OECTs for sensing applications in aqueous environments.
Wearable Sensors: Integrating these materials into flexible and wearable electronic devices for real-time health monitoring.
Towards Next-Generation Optoelectronic Materials and Devices
The continuous demand for higher efficiency and performance in optoelectronic devices is driving research towards novel materials and device concepts. This compound and its derivatives are well-positioned to play a role in these next-generation technologies.
Perovskite Solar Cells (PSCs): Spirobifluorene-based molecules, such as the well-known Spiro-OMeTAD, are benchmark hole-transporting materials (HTMs) in PSCs. whiterose.ac.uk The development of new spirobifluorene derivatives aims to improve upon the performance and stability of current HTMs. d-nb.info Research is focused on designing molecules with optimized energy levels for efficient hole extraction from the perovskite layer and high hole mobility. nih.gov
Thermally Activated Delayed Fluorescence (TADF) Emitters: The spirobifluorene scaffold is being extensively used to construct highly efficient TADF emitters for next-generation OLEDs. nih.govrsc.orgunimi.it The rigid spiro structure helps to minimize non-radiative decay pathways and achieve a small singlet-triplet energy gap, which is essential for efficient reverse intersystem crossing. unimi.itresearchgate.net
Organic Solar Cells (OSCs): Spirobifluorene derivatives are also being investigated as non-fullerene acceptors in OSCs. A spirobifluorene-cored perylenediimide derivative has been shown to be an effective electron acceptor, demonstrating the potential of three-dimensional molecular structures in high-performance OSCs. mdpi.comrsc.org
Future research will likely push the boundaries of:
Near-Infrared (NIR) Emitting Materials: Developing spirobifluorene ketone derivatives that emit in the NIR region for applications in night-vision displays, optical communications, and biomedical imaging.
Chiral Optoelectronics: Exploring the synthesis and application of chiral spirobifluorene derivatives for circularly polarized light emission and detection.
Multi-photon Absorption Materials: Designing materials with large two-photon absorption cross-sections for applications in 3D microfabrication and photodynamic therapy.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Di(9,9'-spirobi[fluoren]-2-yl)methanone?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, 2-bromo-9,9′-spirobifluorene reacts with a boronate ester (e.g., 9,9′-spirobi[fluoren]-2-ylboronic acid) in the presence of Pd catalysts (e.g., PdCl₂(PPh₃)₂) and bases like K₂CO₃ in anhydrous THF or toluene at 363 K for 24 hours . Alternative methods include Friedel-Crafts acylation, where fluorene derivatives are functionalized using acyl chlorides under Lewis acid catalysis .
Q. How is the molecular structure of this compound confirmed?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions. For example, aromatic protons appear at δ 8.23–7.55 ppm (DMSO-d₆), and carbonyl carbons resonate at ~190 ppm .
- X-ray Crystallography : Bond angles (e.g., C8–C9–C10 = 119.5°) and torsional parameters validate the spiro-conformation and planarity of fluorene units .
Q. What are the key applications of this compound in organic electronics?
- Methodological Answer : It serves as a building block for:
- OLED Hole Transport Layers (HTL) : The rigid spirobi[fluorene] core enhances thermal stability and hole mobility. Device efficiency is tested using double-layer structures with ITO anodes and Mg:Ag cathodes, achieving external quantum efficiencies >1% .
- Nonlinear Optical Materials : Hyperpolarizability is measured via Z-scan techniques to assess second-harmonic generation (SHG) .
Advanced Research Questions
Q. How do crystallographic features influence optoelectronic properties?
- Methodological Answer : Crystal packing (e.g., herringbone vs. π-stacked arrangements) impacts charge transport. For this compound, X-ray data reveal a dihedral angle of 89.3° between fluorene planes, minimizing π-π interactions and reducing exciton quenching . Bond lengths (e.g., C=O at 1.21 Å) correlate with conjugation length and bandgap tuning .
Q. What mechanistic insights explain its reactivity in cross-coupling reactions?
- Methodological Answer : Pd-catalyzed Suzuki reactions proceed via oxidative addition (Pd⁰ → Pd²⁺), transmetallation with boronate, and reductive elimination. Kinetic studies using ¹⁹F NMR show that electron-deficient aryl bromides (e.g., 2-bromo-spirobifluorene) accelerate oxidative addition by 3× compared to unsubstituted analogs . Competing pathways (e.g., homocoupling) are suppressed using degassed solvents and excess ligand (PPh₃).
Q. How can discrepancies in spectroscopic data be resolved?
- Methodological Answer : Contradictions in ¹H NMR shifts (e.g., δ 8.23 vs. 8.18 ppm) may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
